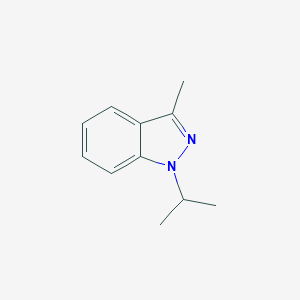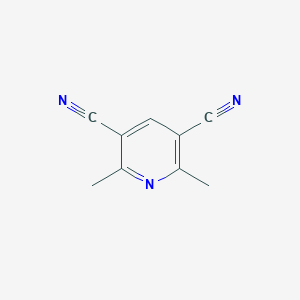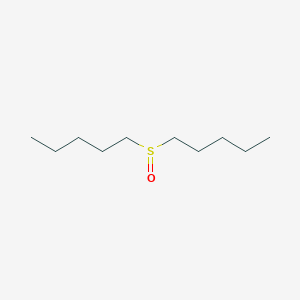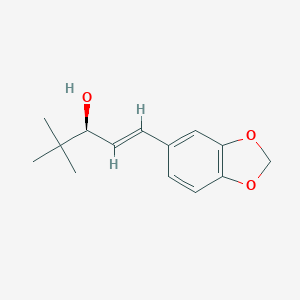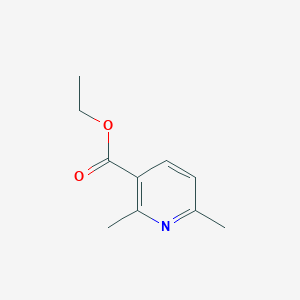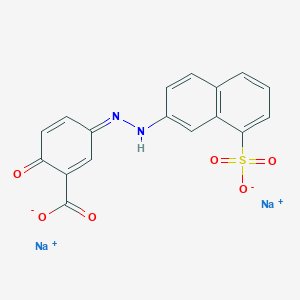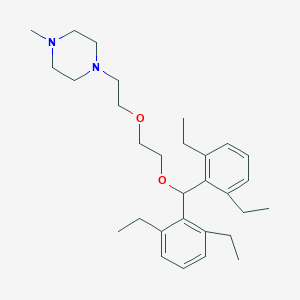
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biology.
Wirkmechanismus
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- has been shown to have a unique mechanism of action. It has been found to bind to the dopamine D2 receptor and inhibit the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can have various physiological effects.
Biochemical and physiological effects:
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- has been shown to have various biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can lead to increased activity in the mesolimbic pathway. This pathway is involved in reward and motivation and is believed to play a role in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- has several advantages for lab experiments. It is a highly pure compound that can be synthesized using various methods. It has unique properties that make it useful in the synthesis of MOFs and other materials. However, it also has limitations, such as its potential for addiction-related effects and the need for careful handling due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl-. One direction is the development of new synthesis methods that can yield higher purity products with better yields. Another direction is the study of its potential applications in the field of medicine, such as its potential as a treatment for addiction-related disorders. Additionally, the study of its mechanism of action and its effects on the brain can provide insights into the neurobiology of addiction and reward.
Synthesemethoden
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- can be synthesized using various methods. One of the most commonly used methods is the reaction of 1-(2-(2-(2,6-diethylphenyl)ethoxy)ethoxy)ethylamine with 4-methyl-1,2-diaminobenzene in the presence of a catalyst. This method yields a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- has been extensively used in scientific research for its unique properties. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. MOFs are a class of materials that have potential applications in gas storage, separation, and catalysis.
Eigenschaften
| 10140-08-6 | |
Molekularformel |
C30H46N2O2 |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
1-[2-[2-[bis(2,6-diethylphenyl)methoxy]ethoxy]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C30H46N2O2/c1-6-24-12-10-13-25(7-2)28(24)30(29-26(8-3)14-11-15-27(29)9-4)34-23-22-33-21-20-32-18-16-31(5)17-19-32/h10-15,30H,6-9,16-23H2,1-5H3 |
InChI-Schlüssel |
LKAFZYPMWORKEH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)C(C2=C(C=CC=C2CC)CC)OCCOCCN3CCN(CC3)C |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)C(C2=C(C=CC=C2CC)CC)OCCOCCN3CCN(CC3)C |
| 10140-08-6 | |
Synonyme |
1-[2-[2-[Bis(2,6-diethylphenyl)methoxy]ethoxy]ethyl]-4-methylpiperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


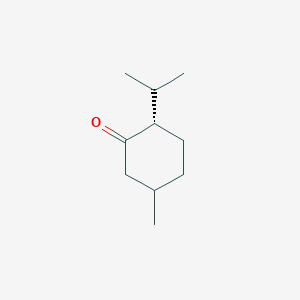

![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)


